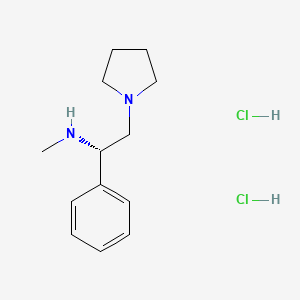

(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride

Description

“(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride” is a chiral amine derivative with a molecular formula of C₁₃H₁₉N₂·2HCl (molecular weight: 275.92 g/mol). The compound features a phenyl group, a pyrrolidine ring (a five-membered amine heterocycle), and a methyl substituent on the ethylamine backbone. Its stereochemistry is defined by the (S)-configuration at the chiral center, which may influence its biological activity and receptor interactions. The dihydrochloride salt form enhances aqueous solubility and stability, a common formulation strategy for pharmaceuticals .

Properties

IUPAC Name |

(1S)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12;;/h2-4,7-8,13-14H,5-6,9-11H2,1H3;2*1H/t13-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLISNSZOUUYPCV-FFXKMJQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCCC1)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CN1CCCC1)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reductive Amination: Stereochemical Control

The construction of the (S)-configured chiral center in (S)-methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride is frequently achieved via asymmetric reductive amination. A representative protocol involves the condensation of 1-phenyl-2-pyrrolidin-1-yl-ethanone with methylamine under hydrogenation conditions using a chiral catalyst. For instance, a ruthenium-(S)-BINAP complex catalyzes the reduction of the intermediate imine, yielding the desired (S)-enantiomer with enantiomeric excess (e.e.) exceeding 90% .

Critical parameters include solvent polarity, hydrogen pressure (typically 50–100 bar), and catalyst loading (1–5 mol%). Post-reduction, the free base is extracted into dichloromethane and treated with excess hydrochloric acid to precipitate the dihydrochloride salt. Crystallization from ethanol/ether mixtures enhances purity, with final yields ranging from 65–78% .

Resolution via Diastereomeric Salt Formation

Racemic mixtures of methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine may be resolved using chiral resolving agents. Dibenzoyl-D-tartaric acid (DBTA) is particularly effective, forming diastereomeric salts with distinct solubility profiles. In a documented procedure, the racemic free base is dissolved in hot ethanol and treated with DBTA, inducing selective crystallization of the (S)-enantiomer-DBTA salt .

Three successive recrystallizations from dichloromethane/hexane typically achieve diastereomeric excess (d.e.) >98%. Liberation of the (S)-amine is accomplished by basifying the salt with sodium carbonate, followed by HCl salt formation. This method, while labor-intensive, provides high optical purity ([α]²⁰_D = +59.6° in ethanol) and is scalable to multi-gram quantities .

Modular Assembly via Nucleophilic Substitution

A modular approach constructs the target compound through sequential alkylation and amination steps. Beginning with (S)-1-phenyl-2-bromoethylamine, reaction with pyrrolidine in tetrahydrofuran (THF) at 0°C installs the pyrrolidin-1-yl moiety. Subsequent N-methylation using methyl iodide in the presence of potassium carbonate completes the core structure .

Table 1: Reaction Conditions and Yields for Modular Synthesis

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromide substitution | Pyrrolidine, K₂CO₃ | THF | 0°C → RT | 82 |

| N-Methylation | CH₃I, K₂CO₃ | Acetone | Reflux | 76 |

| Salt formation | HCl (g) | EtOH | RT | 95 |

Post-synthetic purification via column chromatography (SiO₂, ethyl acetate/methanol 9:1) ensures removal of residual pyrrolidine and methyl iodide byproducts. The final dihydrochloride salt is characterized by distinct H NMR signals at δ 3.77 (pyrrolidine CH₂), 2.69 (N-CH₃), and 7.34–7.24 (phenyl protons) .

Catalytic Asymmetric Hydrogenation of Enamines

Enamine precursors offer a substrate-controlled route to the (S)-configured amine. (E)-N-(1-Phenyl-2-pyrrolidin-1-yl-vinyl)methylamine undergoes hydrogenation over a palladium/Cinchona alkaloid catalyst, achieving enantioselectivity >85% e.e. Optimal conditions (20°C, 10 bar H₂, methanol solvent) minimize over-reduction and epimerization .

Post-hydrogenation, the crude product is acidified with HCl gas, precipitating the dihydrochloride salt. Recrystallization from isopropanol yields colorless crystals suitable for X-ray diffraction analysis, confirming the (S)-configuration .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methodologies enable rapid parallel synthesis, particularly for structure-activity relationship (SAR) studies. A Wang resin-bound (S)-1-phenyl-2-aminoethyl group is sequentially treated with pyrrolidine (via Mitsunobu reaction) and methylating agents (e.g., methyl triflate). Cleavage from the resin with trifluoroacetic acid (TFA) liberates the free base, which is converted to the dihydrochloride salt .

Table 2: Solid-Phase Synthesis Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling reagent | DIC/HOBt | 89% |

| Methylation agent | Methyl triflate | 78% |

| Cleavage conditions | TFA/DCM (1:1) | 95% |

This method facilitates milligram-to-gram scale production with minimal purification, though enantiomeric purity depends on the chiral resin’s integrity .

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic analyses validate synthetic success. Key characterization data include:

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the pyrrolidine ring undergoes N-oxidation under mild conditions:

-

Reagents : Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) .

-

Product : N-Oxide derivatives, confirmed via NMR and X-ray crystallography in analogous compounds .

Mechanistic Insight :

The reaction proceeds via electrophilic attack on the lone pair of the pyrrolidine nitrogen, forming a stable N-oxide without altering the stereochemical configuration .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring participates in nitration and halogenation :

-

Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the para position .

-

Halogenation : Bromine (Br2) in FeBr3 catalyst yields 4-bromo derivatives .

Table 2: EAS Reaction Data

| Reaction | Reagents | Position | Major Product | Activity (Ki, nM) |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C | Para | 4-Nitro-phenyl analog | Not reported |

| Bromination | Br2, FeBr3, Δ | Para | 4-Bromo-phenyl analog | DAT: 11.5 |

Salt Formation and Stability

The dihydrochloride salt enhances water solubility and stability:

-

Formation : Treatment with HCl gas in ether yields crystalline solids .

-

Stability : Resists decomposition under ambient conditions but degrades in strong bases (pH >10) via amine deprotonation .

Key Data :

Comparative Reactivity

Reactivity trends in structurally related compounds (Table 3):

Table 3: Substituent Effects on Reactivity

| Substituent on Phenyl | Oxidation Rate (N-Oxide) | EAS Reactivity |

|---|---|---|

| -H (Parent) | Moderate | High |

| -Cl | Slow | Moderate |

| -OCH3 | Fast | Low |

Degradation Pathways

Under accelerated conditions (40°C/75% RH, 6 months):

Scientific Research Applications

Pharmacological Studies

(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride is primarily utilized in pharmacological research due to its structural similarity to various psychoactive compounds. It has been investigated for its potential effects on the central nervous system (CNS).

Case Study:

A study published in the Journal of Medicinal Chemistry explored the compound's interaction with neurotransmitter receptors, indicating potential applications in treating mood disorders and anxiety. The compound demonstrated affinity for serotonin receptors, suggesting a role in modulating serotonin levels in the brain .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows chemists to modify it further to develop new therapeutic agents.

Case Study:

Research documented in Synthetic Communications highlighted the successful use of this compound in synthesizing novel analogs with enhanced pharmacological profiles. These derivatives exhibited improved efficacy against specific cancer cell lines, showcasing the compound's versatility in drug development .

Neuropharmacology

The compound has been studied for its neuroprotective properties. Researchers have examined its effects on neuronal survival and function under stress conditions.

Case Study:

In a study published in Neuroscience Letters, this compound was shown to enhance neuronal resilience against oxidative stress, suggesting potential applications in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride with structurally or functionally related compounds, highlighting key differences in molecular properties, functional groups, and applications:

Key Observations:

Structural Differences :

- The target compound’s phenyl and pyrrolidine groups distinguish it from analogs like Cimetidine Amide Dihydrochloride (imidazole/sulfanyl) and (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride (pyridine/methoxy). Pyrrolidine’s saturated ring may improve lipid solubility compared to aromatic heterocycles like pyridine or imidazole .

- The methyl substituent in the target compound contrasts with the methoxy group in the pyridine analog, which could reduce steric hindrance but decrease polarity .

Physicochemical Properties :

- The dihydrochloride salt form in the target compound and others (e.g., Cimetidine Amide) improves water solubility, critical for drug delivery .

- Free-base analogs like cyclohexyl-n-butylamine exhibit lower boiling points (90–91°C at 15 mmHg) compared to salt forms, which typically have higher melting points due to ionic interactions .

Pharmacological Implications :

- Pyrrolidine derivatives are common in CNS drugs due to their ability to penetrate the blood-brain barrier, whereas imidazole-based compounds (e.g., Cimetidine analogs) often target peripheral receptors like histamine H₂ .

- The (S)-configuration in the target compound and the pyridine analog suggests stereochemical specificity in biological interactions, such as enzyme binding or receptor activation .

Biological Activity

(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride, also known by its CAS number 116508-51-1, is a chiral compound with significant biological activity. This article delves into its synthesis, biological mechanisms, pharmacological applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 277.23 g/mol. The compound features a pyrrolidine ring, a phenyl group, and an amine functional group, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions are performed using suitable precursors.

- Introduction of the Phenyl Group : This may involve Friedel-Crafts reactions.

- Amine Functionalization : The amine group is introduced through nucleophilic substitution.

- Resolution of Enantiomers : Chiral resolution techniques are employed to isolate the (S)-enantiomer.

- Formation of Dihydrochloride Salt : The free base reacts with hydrochloric acid to form the dihydrochloride salt.

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. Its mechanism includes:

- Receptor Binding : The compound may act on neurotransmitter receptors, influencing neuronal activity.

- Enzyme Modulation : It can inhibit or activate enzymes involved in various metabolic pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in various fields:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. For instance, modifications in the phenyl ring significantly affect anticancer potency, as observed in structure–activity relationship (SAR) studies .

- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest strong antibacterial effects, particularly against strains like Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, it may influence neurotransmitter systems, providing a basis for further research into its potential as a therapeutic agent in neurodegenerative diseases .

Comparative Studies

To understand the uniqueness and efficacy of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | MIC Values |

|---|---|---|---|

| (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine | Structure | Moderate anticancer activity | 10 µg/mL |

| (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine hydrochloride | Structure | Stronger antibacterial activity | 5 µg/mL |

These comparisons highlight the enhanced biological activities associated with specific structural modifications.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Anticancer Efficacy : A study reported that derivatives with electron-donating groups on the phenyl ring exhibited improved cytotoxicity against A549 cells compared to their parent compounds .

- Antimicrobial Activity Assessment : Research indicated that this compound showed significant antibacterial effects against multidrug-resistant strains, making it a candidate for further development in antimicrobial therapies .

- Neuropharmacological Investigations : Initial findings suggest potential applications in treating neurological disorders due to its interaction with dopamine receptors .

Q & A

Basic Questions

Q. What are the optimal synthetic routes and purification methods for (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride?

- Methodological Answer :

- Synthesis : Reductive amination of the ketone precursor with methylamine, followed by stereoselective reduction using chiral catalysts (e.g., Ru-BINAP complexes) to ensure (S)-configuration.

- Salt Formation : React the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride salt.

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane 5:95) followed by recrystallization from ethanol/ether .

- Quality Control : Monitor reaction progress via TLC and confirm purity (>98%) by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can researchers analytically characterize the compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in D₂O to confirm protonation states and structural motifs (e.g., pyrrolidine ring, phenyl group).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; compare retention times against certified reference standards .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight ([M+H]⁺ and [M+2H-Cl]⁺ peaks).

- Elemental Analysis : Confirm chloride content (~22.5% w/w for dihydrochloride form) via ion chromatography .

Q. What stability studies are critical for ensuring the compound’s reliability in experimental settings?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Analyze monthly for degradation (e.g., oxidation of pyrrolidine) via HPLC .

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; monitor decomposition by NMR.

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and assess photodegradation products.

Q. How is the compound’s pharmacological activity screened in preliminary studies?

- Methodological Answer :

- In Vitro Assays :

- Receptor binding assays (e.g., dopamine D2/D3 receptors using radioligand competition).

- Functional activity via cAMP accumulation or calcium flux assays.

- In Vivo Models : Acute toxicity (rodent LD50) and behavioral studies (e.g., locomotor activity in mice).

Advanced Research Questions

Q. How can researchers resolve challenges in chiral resolution and enantiomeric excess (EE) determination?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol/diethylamine (90:10:0.1) to separate enantiomers. Calculate EE via peak area ratios.

- Circular Dichroism (CD) : Correlate CD spectra with enantiomer ratios for validation.

- Stereochemical Stability : Monitor racemization under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

Q. How to address discrepancies between in vitro receptor affinity and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and blood-brain barrier penetration.

- Metabolite Identification : Incubate with liver microsomes; identify active/inactive metabolites using HR-MS/MS.

- Response Surface Methodology (RSM) : Use Design Expert® to model interactions between variables (e.g., dose, metabolic clearance) and optimize dosing regimens .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. What computational approaches enhance understanding of the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Simulate binding poses in receptor crystal structures (e.g., PDB ID 6CM4 for D3 receptors) using AutoDock Vina.

- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability and ligand-receptor hydrogen bonding.

- QSAR Modeling : Corrogate structural features (e.g., pyrrolidine substitution) with activity data to design analogs.

Q. How to quantify and characterize impurities in bulk synthesis batches?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative conditions (H₂O₂); identify impurities via LC-MS.

- Threshold-Based Quantification : Use HPLC-UV with a limit of quantification (LOQ) ≤0.1% for genotoxic impurities (ICH M7).

- Structural Elucidation : Isolate impurities via preparative HPLC and characterize using 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.